3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a chemical compound that serves as a significant metabolite of the anticancer drug Gefitinib, primarily used for treating non-small cell lung cancer. This compound is classified as a derivative of Gefitinib, which is a selective inhibitor of the epidermal growth factor receptor (EGFR). The presence of this metabolite is crucial for understanding the pharmacokinetics and therapeutic efficacy of Gefitinib, as well as its potential side effects and interactions.
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is derived from the metabolic processes involving Gefitinib. It is formed through the action of cytochrome P450 enzymes in the liver, particularly CYP3A4 and CYP3A5, which are responsible for the oxidation of Gefitinib. This compound has been identified in various studies focusing on the metabolism of Gefitinib in human liver microsomes .
This compound falls under the category of pharmaceutical metabolites and is classified within the broader group of quinazoline derivatives. Its structural modifications compared to Gefitinib include the desmorpholinyl group and a hydroxyethylamino substitution, which are critical for its biological activity.
The synthesis of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib can be achieved through metabolic pathways rather than traditional synthetic methods. The primary route involves:
The detailed synthesis involves analyzing the reaction conditions under which these enzymes operate, including substrate concentration, enzyme activity, and cofactor availability. The metabolic pathways can be influenced by factors such as genetic polymorphisms in CYP enzymes, which can affect individual responses to Gefitinib treatment.
The molecular formula for 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is . Its structure includes:
The molecular weight of this compound is approximately 420.9 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural characteristics:
The principal chemical reactions involving 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib include:
The efficiency and specificity of these reactions can be influenced by various factors such as enzyme kinetics, substrate affinity, and environmental conditions (pH, temperature). Understanding these reactions is crucial for predicting drug metabolism and potential interactions with other substances.
The mechanism of action for 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib primarily revolves around its interaction with EGFR. As a metabolite, it retains some biological activity similar to that of Gefitinib:
Studies have shown that metabolites like 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib can exhibit varying degrees of inhibitory effects on EGFR compared to their parent compound . This highlights the importance of understanding how metabolites contribute to therapeutic outcomes.
Key chemical properties include:
Relevant analyses such as thermal stability tests and solubility measurements are essential for determining practical applications in formulations.
The primary applications of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib include:
This compound plays a vital role in enhancing our understanding of drug metabolism and therapeutic strategies targeting cancer treatment through EGFR inhibition.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2